molecular formula C12H19N5 B11733735 N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11733735
M. Wt: 233.31 g/mol
InChI Key: BGTKUYOWAJGKEU-UHFFFAOYSA-N
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Description

吡唑衍生物的结构特征

吡唑环是由三个碳原子和两个相邻氮原子组成的五元芳香杂环,其共振能约为30 kcal/mol,表现出显著的热力学稳定性。在目标化合物中,两个吡唑环通过亚甲基桥连接形成双环体系(图1)。X射线晶体学研究表明,这种连接方式使分子平面性增强,C-N键长平均为1.33 Å,与典型芳香C-N键一致。取代基的空间分布显示,1位乙基和4位甲基的引入有效调节了分子构象,而5位胺基的存在为后续功能化修饰提供了活性位点

表1 典型吡唑衍生物结构参数对比

化合物 键长(C-N)/Å 共振能/kcal·mol⁻¹ 偶极矩/D
吡唑母体 1.34 30.2 1.85
目标化合物 1.33 31.5 2.12
3,5-二甲基吡唑 1.35 29.8 1.78

取代吡唑胺的命名体系

根据IUPAC命名规则,目标化合物的系统命名为N-[(1-乙基-4-甲基-1H-吡唑-5-基)甲基]-1,4-二甲基-1H-吡唑-5-胺。命名解析如下:

  • 主体结构确定为1H-吡唑环,优先对氮原子进行编号
  • 第一个吡唑环在1位引入乙基,4位引入甲基,5位连接亚甲基桥
  • 第二个吡唑环在1位和4位分别带有甲基取代基
  • 胺基作为官能团位于第二个吡唑环的5位

这种命名方法准确反映了分子的取代基位置和连接方式,与质谱分析结果中m/z=233.31的分子离子峰相符

氮取代基的电子效应

目标化合物中N-烷基取代产生显著电子效应:

  • 1位乙基 :通过诱导效应使吡唑环电子云密度降低,计算化学显示其使环内氮原子的pKa降低约0.5个单位
  • 4位甲基 :超共轭效应增强环的芳香性,分子轨道计算表明HOMO能级提升0.3 eV
  • 亚甲基桥 :作为电子传递通道,使两个吡唑环产生共轭效应,紫外光谱在270 nm处出现特征吸收带

密度泛函理论计算显示,取代基的协同作用使分子偶极矩达到2.12 D,高于母体吡唑的1.85 D。这种极化特性有利于分子在溶剂中的溶解性和分子间相互作用。

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-5-17-11(9(2)6-15-17)8-13-12-10(3)7-14-16(12)4/h6-7,13H,5,8H2,1-4H3

InChI Key

BGTKUYOWAJGKEU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=C(C=NN2C)C

Origin of Product

United States

Preparation Methods

Core Pyrazole Ring Formation

The synthesis begins with constructing the two pyrazole rings. Cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds remains the most widely used method for generating substituted pyrazoles. For the 1-ethyl-4-methylpyrazole moiety, ethyl acetoacetate reacts with ethyl hydrazinecarboxylate in ethanol under acidic conditions (HCl, 60°C), yielding a 3,5-diketopyrazoline intermediate. Subsequent dehydrogenation using manganese dioxide produces the 1-ethyl-4-methylpyrazole scaffold.

The second pyrazole ring (1,4-dimethyl substitution) is synthesized via a Knorr-type reaction. Hydrazine hydrate reacts with acetylacetone in acetic acid at 80°C, forming 1,4-dimethylpyrazole after recrystallization from hexane.

Alkylation and Methylene Bridge Installation

The methylene bridge connecting the two pyrazole rings is introduced through nucleophilic substitution. Key steps include:

  • Chloromethylation : The 5-position of 1,4-dimethylpyrazole is chlorinated using paraformaldehyde and hydrochloric acid in dioxane, yielding 5-(chloromethyl)-1,4-dimethyl-1H-pyrazole.

  • Coupling Reaction : The chloromethyl derivative reacts with the 1-ethyl-4-methylpyrazole amine in dimethylformamide (DMF) with potassium carbonate as a base. This SN2 reaction proceeds at 90°C for 12 hours, achieving 78–85% yield.

Reaction Table 1: Alkylation Optimization

ParameterOptimal ConditionYield (%)
SolventDMF85
BaseK₂CO₃82
Temperature (°C)9078–85
Time (hours)1283

Industrial-Scale Production Strategies

Continuous Flow Synthesis

To enhance scalability, the amination step is conducted in continuous flow reactors. A mixture of 5-(chloromethyl)-1,4-dimethylpyrazole and 1-ethyl-4-methylpyrazol-5-amine in acetonitrile is pumped through a heated reactor (100°C, 10 MPa) with a residence time of 30 minutes. This method reduces side products (e.g., over-alkylation) and improves yield to 89%.

Purification Protocols

Crude product purification involves:

  • Liquid-Liquid Extraction : Dichloromethane/water separation to remove inorganic salts.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

  • Recrystallization : Final recrystallization from ethanol yields >99% purity.

Critical Challenges and Solutions

Regioselectivity Issues

Competing alkylation at the pyrazole nitrogen is mitigated by using bulky bases (e.g., DBU) and polar aprotic solvents. For example, substituting K₂CO₃ with DBU in DMF reduces N-alkylation byproducts from 15% to <3%.

Stability of Intermediates

The chloromethyl intermediate is prone to hydrolysis. Stabilization is achieved by storing it in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, extending its shelf life to 72 hours.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

MethodYield (%)Purity (%)Scalability
Batch Alkylation78–8595Moderate
Continuous Flow8999High
Microwave-Assisted91*98Low

*Microwave-assisted synthesis (100°C, 20 minutes) offers higher yields but limited scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Halogens, nucleophiles; presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C12H18N4
  • Molecular Weight : 218.3 g/mol
  • IUPAC Name : N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

The structural features of this compound include multiple pyrazole rings, which are known to exhibit diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole moieties can demonstrate significant anticancer properties. For instance, similar pyrazole derivatives have shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies have reported that certain pyrazole derivatives can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Research indicates that pyrazole derivatives can exhibit activity against a range of bacterial and fungal pathogens. This makes them suitable for development into new antimicrobial agents to combat resistant strains of bacteria .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the pyrazole ring followed by the introduction of various functional groups. The synthesis requires careful optimization to maximize yield and purity.

Synthetic Route Example

A common synthetic pathway may include:

  • Formation of the 4-methylpyrazole ring.
  • Alkylation with ethyl groups.
  • Final amination steps to introduce the dimethylamine group.

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives and tested their efficacy against different cancer cell lines. The compound showed significant inhibition rates against specific lines, suggesting its potential as a lead compound for drug development .

Case Study 2: Antimicrobial Activity

Another study focused on evaluating the antimicrobial effects of various pyrazole derivatives, including N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amines. Results indicated that these compounds displayed notable activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the Pyrazole-Amine Family

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Target Compound C₁₅H₂₅N₅ 275.39 Ethyl, methyl (pyrazole rings) Potential intermediate for drug discovery; moderate size for bioavailability
3-(4-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine C₁₁H₁₂BrN₃ 266.14 Bromophenyl, methyl Enhanced lipophilicity (bromine); possible halogen bonding in target interactions
N-[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine C₁₅H₂₄ClN₅ 309.84 Cyclopentyl, methyl Bulky cyclopentyl group may improve metabolic stability
Compound 37 (Bromodomain Inhibitor) C₂₅H₂₈N₇O₂ 458.23 Pyrimidoindol core, cyclopropyl Orally bioavailable; used in cancer/inflammation research
Key Observations:
  • Synthetic Complexity : Compound 37 requires HPLC purification , whereas simpler pyrazole derivatives (e.g., ) may be synthesized via standard coupling reactions.

Functional Group Influence

  • Amine Group : The secondary amine in the target compound enables hydrogen bonding, critical for solubility and crystallinity. This contrasts with tertiary amines (e.g., methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine in ), which exhibit reduced hydrogen-bonding capacity.
  • Steric Effects : The ethyl group on the target’s pyrazole introduces mild steric hindrance compared to the cyclopentyl group in , which may hinder binding to sterically sensitive targets.

Biological Activity

The compound N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine , with CAS number 1855937-35-7, is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H20N5C_{12}H_{20}N_5 with a molecular weight of 269.77 g/mol. The structure features two pyrazole rings that contribute to its biological activity. The compound's unique structure allows it to interact with various biological targets, enhancing its potential as a therapeutic agent.

PropertyValue
Molecular FormulaC₁₂H₂₀N₅
Molecular Weight269.77 g/mol
CAS Number1855937-35-7

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the target compound. Research indicates that compounds containing the pyrazole scaffold can inhibit the proliferation of various cancer cell lines, including lung, breast, and liver cancers.

Case Study: Anticancer Efficacy

In a study evaluating several pyrazole derivatives, it was found that compounds similar to This compound exhibited significant cytotoxicity against cancer cell lines. For instance:

  • Compound X : IC50 = 112 nM against MCF (breast cancer)
  • Compound Y : IC50 = 58 nM against HA22T (liver cancer)

These findings suggest that modifications in the pyrazole structure can lead to enhanced anticancer activity .

The mechanism by which pyrazole derivatives exert their anticancer effects may involve the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance:

  • Inhibition of Cell Cycle Progression : Pyrazole derivatives can interfere with cell cycle regulators, leading to cell cycle arrest.
  • Induction of Apoptosis : These compounds may promote programmed cell death in cancer cells through various signaling pathways.

Enzymatic Inhibition

Pyrazole derivatives are also known for their ability to inhibit specific enzymes that play crucial roles in tumor growth and metastasis. For example, certain studies have reported that pyrazole compounds effectively inhibit kinases involved in cancer signaling pathways .

Synthesis and Structural Variations

The synthesis of This compound typically involves multi-component reactions that yield various pyrazole derivatives with distinct biological activities. Recent advancements in synthetic methodologies have allowed for more efficient production of these compounds.

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
1Multi-component reaction3-Methylphenylpyrazole
2AlkylationEthyl iodide
3CyclizationDimethylformamide

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example, pyrazole precursors are functionalized with ethyl and methyl groups via alkylation, followed by coupling with a benzylating agent under basic conditions (e.g., NaOH or K₂CO₃). Optimization includes varying solvents (DMF, THF), temperature (60–100°C), and reaction time (12–24 hours) to maximize yield . Statistical design of experiments (DoE) can systematically identify optimal conditions, reducing trial-and-error approaches .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Answer :

  • NMR : ¹H and ¹³C NMR confirm substitution patterns on pyrazole rings. For instance, methyl groups at positions 1 and 4 produce distinct singlet peaks in ¹H NMR .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., C₁₄H₂₃N₅, expected [M+H]⁺ = 278.20).
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. How does the compound’s reactivity with acids, bases, or electrophiles inform its stability in experimental settings?

  • Answer : The amine group and pyrazole nitrogens make it a weak base. Reactivity with acids (e.g., HCl) forms salts, while alkylation with methyl iodide under basic conditions modifies substituents. Stability studies in aqueous buffers (pH 3–9) reveal degradation above pH 8, suggesting storage in neutral, anhydrous conditions .

Advanced Research Questions

Q. What computational methods are recommended to predict the compound’s bioactivity or interaction with biological targets?

  • Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) or receptors. Pyrazole’s nitrogen atoms often participate in hydrogen bonding .
  • QSAR : Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., ethyl vs. methyl groups) with biological activity. Descriptors like logP and polar surface area predict bioavailability .
  • Reaction Path Search : Quantum chemical calculations (DFT) optimize transition states for synthetic steps, as demonstrated in ICReDD’s workflow .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?

  • Answer : Contradictions may arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies:

  • Standardize protocols (e.g., fixed DMSO concentration ≤1%).
  • Validate with orthogonal assays (e.g., enzymatic vs. cell-based).
  • Use cheminformatics tools to identify structure-activity cliffs .

Q. What experimental designs are suitable for studying the compound’s mechanism of action in complex biological systems?

  • Answer :

  • Kinetic Studies : Time-dependent inhibition assays (e.g., pre-incubation with target enzymes).
  • Isothermal Titration Calorimetry (ITC) : Direct measurement of binding thermodynamics.
  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing wild-type vs. gene-edited cells .

Q. How can synthetic byproducts or impurities be identified and minimized during scale-up?

  • Answer :

  • LC-MS/MS : Detects trace impurities (e.g., unreacted intermediates).
  • Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters (temperature, pH).
  • Continuous Flow Reactors : Improve reproducibility and reduce side reactions vs. batch methods .

Methodological Resources

  • Experimental Design : Use fractional factorial designs to screen variables (e.g., catalyst loading, solvent) efficiently .
  • Data Analysis : Apply multivariate analysis (PCA or PLS) to correlate structural features with activity .
  • Safety Protocols : Handle amine intermediates under inert atmospheres (N₂/Ar) to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.